molecular formula C3H5F2NO2 B3039478 2-Amino-3,3-difluoropropanoic acid CAS No. 109584-01-2

2-Amino-3,3-difluoropropanoic acid

Cat. No. B3039478
CAS RN: 109584-01-2
M. Wt: 125.07 g/mol
InChI Key: RDWIWGLYYQZMFQ-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoropropanoic acid is a chemical compound with unique properties. It is a white to pale yellow crystalline powder .


Molecular Structure Analysis

The molecular formula of 2-Amino-3,3-difluoropropanoic acid is C3H5F2NO2 . The InChI code is 1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8) .


Physical And Chemical Properties Analysis

2-Amino-3,3-difluoropropanoic acid is a colorless, crystalline substance . It has a high melting point of 167-170°C due to its ionic property . The molecular weight of the compound is 125.08 g/mol .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Amino-3,3-difluoropropanoic acid, a fluorinated amino acid, finds applications in synthesis and medicinal chemistry. For instance, Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, incorporating a perfluoro-tert-butyl group, as Fmoc-, Boc-, and free amino acids. These amino acids exhibited distinct conformational preferences and were sensitive to detection by 19F NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014). Verniest et al. (2008) described a new synthetic pathway for valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology led to the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Biological Significance and Synthetic Approaches

The biological significance of 2-amino-3,3-difluoropropanoic acid and related compounds is evident in their presence among natural products and complex molecules. Viso et al. (2011) explored the therapeutic uses and other interesting applications of R, -diamino acids and their derivatives, highlighting their role as key structural fragments of biologically active compounds (Viso et al., 2011).

Chemical Biology and Fluorescence Probes

Fluorescent amino acids, including fluorinated ones, have become vital in chemical biology for constructing fluorescent macromolecules without disrupting native biomolecular properties. Cheng et al. (2020) reviewed advances in the design and synthesis of fluorescent amino acids, highlighting their application in tracking protein–protein interactions and imaging nanoscopic events in real time (Cheng et al., 2020).

Environmental and Biochemical Applications

2-Amino-3,3-difluoropropanoic acid also finds application in environmental and biochemical studies. For instance, a study by Nunn and Codd (2017) discussed the biosynthesis of neurotoxins like 3-N-methyl-2,3-diaminopropanoic acid in cyanobacteria, demonstrating the diverse environmental roles of such amino acids (Nunn & Codd, 2017).

properties

IUPAC Name

2-amino-3,3-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWIWGLYYQZMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3-difluoropropanoic acid

CAS RN

109584-01-2
Record name 2-amino-3,3-difluoropropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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